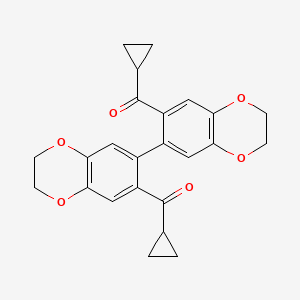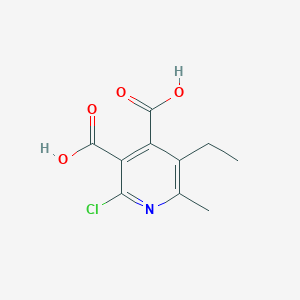![molecular formula C26H20N2O3S2 B11052623 5,5'-[(4-methoxyphenyl)methanediyl]bis(4-phenyl-1,3-thiazol-2(3H)-one)](/img/structure/B11052623.png)
5,5'-[(4-methoxyphenyl)methanediyl]bis(4-phenyl-1,3-thiazol-2(3H)-one)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5'-[(4-メトキシフェニル)メタンジイル]ビス(4-フェニル-1,3-チアゾール-2(3H)-オン)は、チアゾール類に属する複雑な有機化合物です。チアゾール類は、環構造に硫黄原子と窒素原子を両方含む複素環式化合物です。この特定の化合物は、メトキシフェニル基を持つメチレンブリッジを介して接続された2つのチアゾール環の存在によって特徴付けられます。
2. 製法
合成経路と反応条件: 5,5'-[(4-メトキシフェニル)メタンジイル]ビス(4-フェニル-1,3-チアゾール-2(3H)-オン)の合成は、通常、水酸化ナトリウムなどの塩基の存在下で、4-メトキシベンジルクロリドと2-アミノチオフェノールを反応させることから始まります。反応は、中間体の生成を経て進行し、その後環化してチアゾール環を形成します。 反応条件は通常、エタノールやアセトニトリルなどの適切な溶媒中で反応物を還流させることを含みます .
工業的製造方法: 工業的環境では、温度、溶媒、反応時間などの反応条件を最適化することで、この化合物の生産をスケールアップすることができます。合成プロセスの効率と収率を高めるために、連続式反応器を採用できます。 触媒や再結晶やクロマトグラフィーなどの高度な精製技術の使用により、最終生成物の高純度が保証されます .
反応の種類:
酸化: この化合物は酸化反応を起こすことができ、特にメトキシ基で酸化が起こり、対応するアルデヒドまたはカルボン酸を生成します。
還元: 還元反応はチアゾール環を標的にすることができ、それらをジヒドロチアゾールに変換することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
置換: ハロゲン(塩素、臭素)やニトロ化剤(硝酸)などの試薬が、制御された条件下で使用されます。
主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化によりメトキシ安息香酸誘導体が生成され、置換反応により、ハロゲンまたはニトロ基がフェニル環に導入される可能性があります .
4. 科学研究への応用
化学: 化学において、この化合物は、より複雑な分子の合成のための構成要素として使用されます。そのユニークな構造により、さまざまな改変が可能になり、新しい材料や触媒の開発において貴重なものになります。
生物学: 生物学的研究では、この化合物の誘導体が、酵素阻害剤や抗菌剤として潜在的な可能性を示しています。チアゾール環は、その生物活性で知られており、新しい薬剤の開発に活用することができます。
医学: 医薬品化学では、この化合物とその誘導体は、抗炎症作用、抗がん作用、抗ウイルス作用などの潜在的な治療効果について調査されています。チアゾール環の存在により、生物学的標的との相互作用が強化されます。
産業: 工業分野では、この化合物は、特殊化学品や先端材料の生産に使用されます。 その安定性と反応性により、コーティング、接着剤、ポリマーなど、さまざまな用途に適しています .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-[(4-methoxyphenyl)methanediyl]bis(4-phenyl-1,3-thiazol-2(3H)-one) typically involves the reaction of 4-methoxybenzyl chloride with 2-aminothiophenol in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the thiazole ring. The reaction conditions usually involve refluxing the reactants in a suitable solvent like ethanol or acetonitrile .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the thiazole rings, potentially converting them into dihydrothiazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield methoxybenzoic acid derivatives, while substitution reactions can introduce halogen or nitro groups onto the phenyl rings .
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology: In biological research, derivatives of this compound have shown potential as enzyme inhibitors and antimicrobial agents. The thiazole ring is known for its bioactivity, which can be harnessed for developing new drugs.
Medicine: In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, anticancer, and antiviral activities. The presence of the thiazole ring enhances its interaction with biological targets.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers .
作用機序
5,5'-[(4-メトキシフェニル)メタンジイル]ビス(4-フェニル-1,3-チアゾール-2(3H)-オン)の作用機序は、酵素や受容体などの特定の分子標的との相互作用を含みます。チアゾール環は、酵素の活性部位のアミノ酸残基と水素結合やπ-π相互作用を形成することができ、その活性を阻害または調節します。 メトキシフェニル基は、化合物の結合親和性と特異性を高めます .
類似化合物:
4,4'-[(4-メトキシフェニル)メチレン]ビス(1,5-ジメチル-2-フェニル-1,2-ジヒドロ-3H-ピラゾール-3-オン): この化合物は、類似のメトキシフェニルブリッジを共有していますが、複素環がチアゾールではなくピラゾールである点で異なります.
2-{2-[(4-メトキシフェノキシ)メチル]フェニル}-4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン: この化合物は、メトキシフェニル基を含んでいますが、ホウ素原子を含む異なるコア構造を持っています.
独自性: 5,5'-[(4-メトキシフェニル)メタンジイル]ビス(4-フェニル-1,3-チアゾール-2(3H)-オン)の独自性は、メトキシフェニルブリッジで接続された2つのチアゾール環にあります。この構造は、さまざまな用途に適した汎用性の高い化合物となる、独自の化学的および生物学的特性を付与します。
類似化合物との比較
4,4’-[(4-Methoxyphenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one): This compound shares a similar methoxyphenyl bridge but differs in the heterocyclic rings, which are pyrazoles instead of thiazoles.
2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound contains a methoxyphenyl group but has a different core structure with boron atoms.
Uniqueness: The uniqueness of 5,5’-[(4-methoxyphenyl)methanediyl]bis(4-phenyl-1,3-thiazol-2(3H)-one) lies in its dual thiazole rings connected by a methoxyphenyl bridge. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.
特性
分子式 |
C26H20N2O3S2 |
|---|---|
分子量 |
472.6 g/mol |
IUPAC名 |
5-[(4-methoxyphenyl)-(2-oxo-4-phenyl-3H-1,3-thiazol-5-yl)methyl]-4-phenyl-3H-1,3-thiazol-2-one |
InChI |
InChI=1S/C26H20N2O3S2/c1-31-19-14-12-16(13-15-19)20(23-21(27-25(29)32-23)17-8-4-2-5-9-17)24-22(28-26(30)33-24)18-10-6-3-7-11-18/h2-15,20H,1H3,(H,27,29)(H,28,30) |
InChIキー |
IVNSMVHKYZYMMX-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C(C2=C(NC(=O)S2)C3=CC=CC=C3)C4=C(NC(=O)S4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2,5-dimethoxy-3,4,6-trimethylphenyl)sulfonyl]-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B11052543.png)

![N-[3-(1H-imidazol-1-yl)propyl]-3-[(4-iodo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11052559.png)
![4,6-dimethyl-2-(1-phenyl-1H-1,2,3-triazol-4-yl)thieno[2,3-b]pyridin-3-amine](/img/structure/B11052561.png)

![ethyl 4-hydroxy-5-[3-{[2-(1H-imidazol-4-yl)ethyl]amino}-1-(4-methoxyphenyl)-3-oxopropyl]-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11052567.png)
![Benzenesulfonamide, N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(5-oxo-3-pyrrolidinyl)-](/img/structure/B11052576.png)

![6-(4-bromo-5-methyl-1H-pyrazol-3-yl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11052592.png)
![ethyl 4-[(dimethylamino)methyl]-5-hydroxy-1-(2-methoxy-2-oxoethyl)-2-methyl-1H-indole-3-carboxylate](/img/structure/B11052595.png)
![N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B11052599.png)
![1-Isopropyl-4-(7-methoxy-1,3-benzodioxol-5-YL)-5-methyl-5,7-dihydroimidazo[4,5-B]pyrazolo[4,3-E]pyridin-6(1H)-one](/img/structure/B11052605.png)
![3-Iodo-5-(4-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one](/img/structure/B11052607.png)
![3-(4-Fluorobenzyl)-6-(4-methyl-1,2,3-thiadiazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11052625.png)
